molecular formula C7H8N2S B1274208 4-Pyridineethanethioamide CAS No. 5451-38-7

4-Pyridineethanethioamide

Cat. No. B1274208
CAS RN: 5451-38-7
M. Wt: 152.22 g/mol
InChI Key: YDWBSELKNDFNQZ-UHFFFAOYSA-N
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Description

4-Pyridineethanethioamide is a compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 g/mol . The IUPAC name for this compound is 2-pyridin-4-ylethanethioamide .


Molecular Structure Analysis

The molecular structure of 4-Pyridineethanethioamide consists of a pyridine ring attached to an ethanethioamide group . The InChI string representation of the molecule is InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pyridineethanethioamide include a molecular weight of 152.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 71 Ų .

Scientific Research Applications

Organic Synthesis

4-Pyridineethanethioamide: plays a pivotal role in organic synthesis, particularly as a building block for various chemical compounds. Its thioamide function is essential in the formation of thioamides using different sulfur sources . This compound’s ability to mimic the amide function in biomolecules while retaining or developing biological activity makes it a valuable asset in synthetic chemistry.

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, 4-Pyridineethanethioamide is significant for drug design due to its structural similarity to pyridine, which is found in many pharmaceutical molecules . It contributes to the development of new drugs with enhanced chemical stabilities and improved biological activities compared to their amide-containing counterparts.

Drug Design

The compound’s role in drug design is underscored by its bioisostere properties, where it can replace amide bonds to potentially improve the pharmacokinetic properties of drug candidates . This modification can lead to drugs with better efficacy, reduced toxicity, and improved patient outcomes.

Biochemistry

In biochemistry, 4-Pyridineethanethioamide is utilized for its antioxidant properties. It’s involved in the study of natural antioxidants from various sources, which protect cells from damage caused by free radicals . This research is crucial for understanding how to minimize oxidative stress and its associated diseases.

Industrial Applications

Industrially, 4-Pyridineethanethioamide is available for purchase and is used in various chemical processes. It serves as a precursor or an intermediate in the synthesis of more complex chemical entities . Its availability and purity are essential for ensuring the quality and reliability of industrial chemical reactions.

Environmental Applications

Lastly, 4-Pyridineethanethioamide may find applications in environmental science, particularly in the synthesis of bimetallic catalysts for energy production and environmental remediation . These catalysts are crucial for developing sustainable technologies that address environmental challenges.

Future Directions

While specific future directions for 4-Pyridineethanethioamide are not available, there is ongoing research in the field of pyrimidine derivatives. This includes the development of new synthetic methods, the exploration of their biological activities, and their use in the development of new drugs .

properties

IUPAC Name

2-pyridin-4-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWBSELKNDFNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202920
Record name 4-Pyridineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineethanethioamide

CAS RN

5451-38-7
Record name 4-Pyridineethanethioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDINEETHANETHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Hydrogen sulfide was passed through a solution of 2-(pyridin-4-yl)acetonitrile (2.5 g) in 30% strength ammoniacal methanol (12 ml) at 0° C. for 30 minutes. The resulting reaction mixture was stirred at 25° C. for 16 hours. The solid which had precipitated was filtered out, washed with ether and dried. The desired product was obtained in a yield of 76%.
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76%

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